molecular formula C10H14Cl3N3O B2619769 4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide CAS No. 1825999-87-8

4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2619769
CAS No.: 1825999-87-8
M. Wt: 298.59
InChI Key: FTHFILPVAQPVQM-UHFFFAOYSA-N
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Description

4,5-Dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with chlorine atoms at the 4 and 5 positions, and a carboxamide group linked to a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.

    Chlorination: The pyrrole ring is then chlorinated at the 4 and 5 positions using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Amidation: The chlorinated pyrrole is then reacted with pyrrolidine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atoms on the pyrrole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of N-substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism by which 4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions, while the carboxamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-1H-pyrrole-2-carboxamide: Lacks the pyrrolidine moiety, which may affect its biological activity.

    N-[(Pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide: Lacks the chlorine substituents, potentially altering its reactivity and interaction profile.

    4,5-Dichloro-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, which can influence its solubility and reactivity.

Uniqueness

The presence of both chlorine atoms and the pyrrolidine moiety in 4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide imparts unique chemical and biological properties. These structural features enhance its ability to participate in diverse chemical reactions and interact with a wide range of biological targets, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

4,5-dichloro-N-(pyrrolidin-2-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N3O/c11-7-4-8(15-9(7)12)10(16)14-5-6-2-1-3-13-6/h4,6,13,15H,1-3,5H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWSITGJTCDSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC(=O)C2=CC(=C(N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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